REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:12])[C:4]=1[CH3:13].[Li][CH:15](CC)C.CI>O1CCCC1>[CH2:12]([C:5]1[C:4]([CH3:13])=[C:3]([O:2][CH3:1])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])[CH3:15]
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C(=O)O)C=C1)C)C
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Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
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[Li]C(C)CC
|
Name
|
|
Quantity
|
3.59 mL
|
Type
|
reactant
|
Smiles
|
CI
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Control Type
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UNSPECIFIED
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Setpoint
|
78 °C
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Type
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CUSTOM
|
Details
|
the reddish reaction solution is stirred for a further 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
65° C
|
Type
|
ADDITION
|
Details
|
When the addition
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Type
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TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
The cooling is subsequently removed
|
Type
|
STIRRING
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Details
|
the mixture is stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
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Details
|
For work-up, 160 ml of water are carefully added
|
Type
|
EXTRACTION
|
Details
|
The solution is subsequently extracted twice with 130 ml of ethyl acetate each time
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase is cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
filtered after 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The filter cake is rinsed with cold water
|
Type
|
CUSTOM
|
Details
|
subsequently recrystallised from 2-propanol
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried for 2 h at 70° C. in vacuo
|
Duration
|
2 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=O)O)C=CC(=C1C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |